6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide, also known as 6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide or cabamiquine, is a novel antimalarial compound identified through phenotypic screening efforts against Plasmodium falciparum. [, ] It exhibits potent, multistage activity against the malaria parasite, targeting the liver, blood, and mosquito stages of its life cycle. [, ] This broad-spectrum efficacy positions it as a potential single-dose treatment option with transmission-blocking potential. [, , ]
DDD107498 belongs to a class of compounds known as quinoline-4-carboxamides. Its development stemmed from efforts to combat drug resistance in malaria treatment, particularly against Plasmodium falciparum, the most deadly malaria parasite . The compound has demonstrated significant activity against multiple stages of the Plasmodium life cycle, making it a candidate for further clinical development.
The synthesis of DDD107498 involved several key steps aimed at optimizing its chemical structure for improved efficacy and bioavailability. Initially derived from a series of phenotypic screening programs, the compound's structure was refined through medicinal chemistry approaches. Notable modifications included:
The final synthesis yielded a compound with favorable physicochemical properties, including good solubility and metabolic stability.
DDD107498 has a complex molecular structure characterized by its quinoline core. The specific structural formula includes:
The molecular formula is , with a molecular weight of approximately 264.31 g/mol. This structure contributes to its mechanism of action by facilitating binding to translation elongation factor 2 in Plasmodium species .
DDD107498 acts primarily through the inhibition of protein synthesis in Plasmodium species. The compound binds to translation elongation factor 2, leading to ribosome stalling during protein synthesis. This mechanism is similar to that observed with other known inhibitors such as fusidic acid, which also disrupts ribosomal function by preventing dissociation of the ribosomal complex .
In vitro studies have shown that DDD107498 effectively inhibits the incorporation of labeled amino acids into proteins, demonstrating its potency in blocking translation processes within the parasite cells .
The mechanism by which DDD107498 exerts its antimalarial effects involves:
Experimental data indicate that DDD107498 shows significantly reduced efficacy against resistant strains of Plasmodium, highlighting its specific action on eEF2 .
DDD107498 exhibits several notable physical and chemical properties:
These properties make DDD107498 an attractive candidate for further development as an antimalarial agent.
DDD107498 has significant potential applications in malaria treatment due to its unique mechanism of action and effectiveness against multiple life stages of the parasite. Its development aims to provide:
Research continues into optimizing DDD107498's formulation and delivery methods to maximize its clinical impact while minimizing costs, making it accessible for populations in endemic regions .
Malaria remains a devastating global health challenge, with Plasmodium falciparum causing the majority of life-threatening cases. In 2013, approximately 200 million clinical malaria cases and 584,000 deaths were reported, primarily affecting children and pregnant women in sub-Saharan Africa [1]. By 2021, the burden remained severe, with 247 million infections and 619,000 deaths worldwide [7]. The economic and social impacts are magnified in resource-limited regions, where healthcare infrastructure struggles to manage transmission and complications.
A critical barrier to malaria control is widespread drug resistance. Artemisinin-based combination therapies (ACTs), the first-line treatment since 2003, now face reduced efficacy due to emerging resistance mutations in Southeast Asia, Africa, and South America [7] [10]. Resistance manifests as delayed parasite clearance following treatment, increasing risks of severe disease and transmission. For instance, kelch13 mutations undermine artemisinin’s potency, while partner drugs like sulfadoxine-pyrimethamine face resistance from Pfdhfr/Pfdhps mutations [4] [10]. This multidrug resistance threatens to reverse decades of progress, necessitating new antimalarials with novel mechanisms of action and high barriers to resistance.
DDD107498 (developmental code: M5717; common name: Cabamiquine) emerged from a targeted effort to address limitations of existing therapies. Discovered through a collaboration between the University of Dundee’s Drug Discovery Unit (DDU) and Medicines for Malaria Venture (MMV), it originated from a phenotypic screen of 4,731 compounds against blood-stage P. falciparum [1] [3] [9]. Optimization of an initial quinoline-4-carboxamide scaffold involved strategic modifications:
This yielded DDD107498, which demonstrated unprecedented multistage activity:
Its ability to target multiple lifecycle stages positions it as a versatile tool for treatment, chemoprotection, and transmission reduction.
DDD107498 represents a scientific breakthrough with three key implications:
Research objectives focused on:
Table 1: In Vitro Activity of DDD107498 Against Key Parasite Targets
Parasite Stage | Strain/Species | EC₅₀ (nM) | Experimental Model |
---|---|---|---|
Asexual Blood Stage | P. falciparum 3D7 | 1.0 | In vitro culture [1] |
Asexual Blood Stage | P. falciparum (clinical isolates) | 0.51–0.81 | Ex vivo assays [1] |
Liver Schizont Stage | P. berghei | ~1 | In vitro hepatocyte infection [1] |
Transmission Blocking | P. falciparum gametes | 1.2–1.8 | Standard Membrane Feeding Assay [1] |
Table 2: Summary of DDD107498's Multistage Antimalarial Activity
Lifecycle Stage | Biological Impact | Therapeutic Application |
---|---|---|
Asexual Blood Stage | Cidal activity; disrupts trophozoite development | Treatment of acute malaria |
Liver Stage | Prevents hepatocyte invasion and schizont formation | Causal chemoprophylaxis |
Gametocyte Stage | Inhibits male/female gamete formation | Transmission blocking |
Mosquito Stage | Prevents oocyst development | Community-level transmission reduction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7